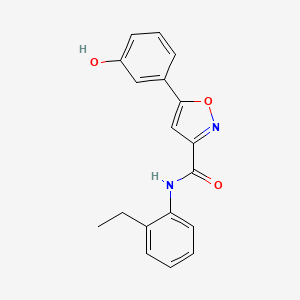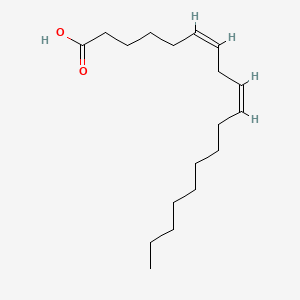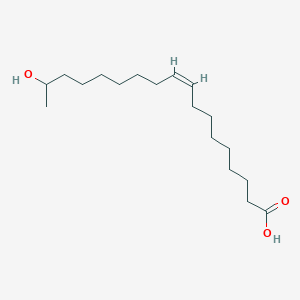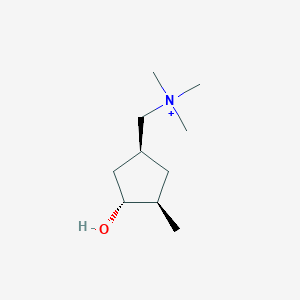![molecular formula C42H84NO7P B1235243 1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine CAS No. 79645-38-8](/img/structure/B1235243.png)
1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-34:1 in which the alkenyl group at position 1 is (9Z)-octadecenyl and the acyl group at position 2 is hexadecanoyl. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.
PC(O-18:1(9Z)/16:0), also known as PC(O-18:1/16:0) or etc-588, belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-18:1(9Z)/16:0) is considered to be a glycerophosphocholine lipid molecule. PC(O-18:1(9Z)/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-18:1(9Z)/16:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-18:1(9Z)/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(O-18:1(9Z)/16:0) can be biosynthesized from hexadecanoic acid.
Applications De Recherche Scientifique
Lipid Biochemistry and Cell Membrane Studies
Plant Microsomal Membranes : Sperling and Heinz (1993) conducted experiments with microsomal membranes from sunflower fruits, using ether-analogous substrates including variants of the phosphocholine . They demonstrated that these substrates undergo acylation and desaturation, providing evidence for lipid-linked desaturation of acyl groups in plant membranes [Sperling and Heinz, 1993].
Ether Lipids in Bacterial Cell Membranes : Wagner et al. (2000) identified new ether lipids, including 1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. Their study revealed the structural diversity of these lipids and their similarity to platelet-activating factor, hinting at their potential biological roles [Wagner et al., 2000].
Plant Biology Research
- Lipid-Linked Desaturation : In a study by Sperling et al. (1993), incubation of sn-1-O- and 2-O-(cis-9)octadecenylglycerol isomers with tomato cell cultures demonstrated lipid-linked desaturation. This provided proof for plant microsomal and plastidial desaturase systems acting on phospholipids, including variants of the phosphocholine in focus [Sperling et al., 1993].
Pharmacological Implications
Interactions with Small Molecules : A study by Huang et al. (2013) explored the interaction of tetracaine with lipid membranes containing variants of the phosphocholine. They found that different lipid compositions in the membranes affect the affinity of tetracaine binding, providing insights into drug-membrane interactions [Huang et al., 2013].
Liposome Metabolism in Rats : Stein et al. (1984) studied the metabolism of liposomes made from an ether analog of 1,2-dioleoyl-sn-glycero-3-phosphocholine in rats. Their research revealed differences in clearance rates and liver uptake between phosphocholine and its ether analog, contributing to our understanding of liposome pharmacokinetics [Stein et al., 1984].
Propriétés
Numéro CAS |
79645-38-8 |
|---|---|
Formule moléculaire |
C42H84NO7P |
Poids moléculaire |
746.1 g/mol |
Nom IUPAC |
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-37-47-39-41(40-49-51(45,46)48-38-36-43(3,4)5)50-42(44)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h20-21,41H,6-19,22-40H2,1-5H3/b21-20-/t41-/m1/s1 |
Clé InChI |
IQLHTKSHLGLPMG-HFWGUVFESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Description physique |
Solid |
Synonymes |
1-oleoyl-2-palmitoyl lecithin 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine 1-oleoyl-2-palmitoylphosphatidylcholine 1-oleoyl-2-palmitoylphosphatidylcholine, (R-(Z))-isomer 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine ETC-588 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1235160.png)


![2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1235166.png)


![[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1235173.png)
![4-[[[3-(2-Fluorophenyl)-1-methyl-5-thieno[2,3-c]pyrazolyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235176.png)





